2-Fluoro-6-(pyrimidin-2-yl)benzoic acid
Description
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a pyrimidinyl substituent at the 6-position and a fluorine atom at the 2-position of the benzene ring. Its synthesis often involves transition metal-catalyzed cross-coupling reactions, such as ruthenium-catalyzed C–H arylation, which enables efficient introduction of the pyrimidine moiety . The compound is commercially available with a purity of 95% (Enamine Ltd, Catalog ID: EN300-1693568) and is utilized in the development of targeted therapies, including intermediates for nilotinib analogs .
Properties
IUPAC Name |
2-fluoro-6-pyrimidin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-8-4-1-3-7(9(8)11(15)16)10-13-5-2-6-14-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFEFODKLAVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281999 | |
| Record name | 2-Fluoro-6-(2-pyrimidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1293284-60-2 | |
| Record name | 2-Fluoro-6-(2-pyrimidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1293284-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-(2-pyrimidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-6-(pyrimidin-2-yl)benzoic acid | |
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Preparation Methods
Condensation Reactions Between Benzoic Acid Derivatives and Pyrimidine Precursors
One of the primary synthetic routes involves condensation reactions where a fluorinated benzoic acid derivative undergoes coupling with a pyrimidine precursor. This method typically requires:
- Starting Materials : 2-fluoro-6-halobenzoic acid (commonly 2-fluoro-6-bromobenzoic acid or 2-fluoro-6-iodobenzoic acid) and a pyrimidin-2-yl nucleophile or equivalent.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh3)4) are often employed to facilitate C–C bond formation via cross-coupling reactions.
- Reaction Conditions : Base-mediated coupling in polar aprotic solvents such as DMF or DMSO at elevated temperatures (80–120 °C) under inert atmosphere.
This approach aligns with Suzuki-Miyaura or related cross-coupling methodologies, which are widely used for constructing biaryl systems including heteroaryl-substituted benzoic acids.
Direct C–H Arylation of Pyrimidine with Fluorobenzoic Acid Derivatives
An alternative preparation involves direct C–H arylation, where the pyrimidine ring undergoes direct activation and coupling with a fluorinated benzoic acid derivative without pre-functionalization of the pyrimidine. This method offers:
- Advantages : Fewer steps, no need for halogenated pyrimidine precursors, and potentially higher atom economy.
- Catalysts and Reagents : Transition metal catalysts such as palladium or rhodium complexes, with suitable ligands to promote regioselectivity.
- Reaction Conditions : Elevated temperatures (100–140 °C), often in the presence of bases like potassium carbonate or cesium carbonate.
This method, while less common for this specific compound, is gaining attention for its efficiency in heteroaryl coupling.
Multi-Step Synthesis Involving Pyrimidine Ring Formation on a Fluorobenzoic Acid Scaffold
Another approach involves constructing the pyrimidine ring directly on a fluorinated benzoic acid intermediate:
- Step 1 : Functionalization of 2-fluorobenzoic acid to introduce amino or nitrile groups at the 6-position.
- Step 2 : Cyclization with suitable amidines or guanidine derivatives to form the pyrimidine ring in situ.
- Step 3 : Purification and isolation of the final this compound.
This method is more complex but allows for fine control over substitution patterns and can be useful when direct coupling is challenging.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cross-Coupling (e.g., Suzuki-Miyaura) | 2-Fluoro-6-halobenzoic acid, pyrimidin-2-yl boronic acid, Pd catalyst | 80–120 °C, base, inert atmosphere | High selectivity, well-established | Requires pre-functionalization |
| Direct C–H Arylation | Fluorobenzoic acid, pyrimidine, Pd or Rh catalyst | 100–140 °C, base | Fewer steps, atom economical | Catalyst sensitivity, regioselectivity challenges |
| Pyrimidine Ring Formation on Fluorobenzoic Acid | Functionalized fluorobenzoic acid, amidines/guanidine | Multi-step, varied temperatures | Structural control, versatile | Multi-step, lower overall yield |
Research Findings and Notes
- The fluorine substituent at the 2-position of the benzoic acid ring enhances the compound’s chemical stability and affects electronic properties, which can influence reaction pathways and yields.
- Palladium-catalyzed cross-coupling remains the most reliable and widely reported method for synthesizing this compound, offering good yields and functional group tolerance.
- Direct C–H arylation methods are emerging as greener alternatives but require careful optimization of catalysts and ligands to achieve regioselective coupling without side reactions.
- Multi-step synthesis involving pyrimidine ring construction is less common but valuable for derivatives where substitution patterns are critical.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in further cross-coupling reactions to form more complex molecules.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. It is particularly valuable for developing drugs targeting specific enzymes or receptors. The fluorine atom contributes to increased binding affinity and stability, making it an attractive candidate for drug design.
Case Studies in Medicinal Chemistry
-
Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties. For example, it has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values highlighting its potency:
Bacterial Strain MIC (µg/mL) Activity Staphylococcus aureus 6.25 Moderate activity Bacillus subtilis 3.125 Strong activity Acinetobacter baumannii 12.5 Moderate activity Escherichia coli 25 Weak activity
The mechanism behind its antimicrobial effects is hypothesized to involve enhanced lipophilicity due to the fluorine atom, allowing better membrane penetration and disruption of bacterial processes.
Materials Science
In materials science, this compound is utilized in developing new materials with unique properties such as enhanced thermal stability and electronic characteristics. Its ability to form strong interactions with other materials makes it a candidate for creating advanced composites and polymers.
Biological Studies
This compound is employed in biological studies to investigate interactions between small molecules and biological macromolecules. Such studies are critical for understanding drug mechanisms and developing new therapeutic agents.
Research into the biological activity of this compound has revealed potential applications in:
- Cytotoxicity Assessments : Evaluating the safety profile of compounds intended for therapeutic use is essential. Dose-dependent effects on cell viability have been observed, indicating that while the compound has antimicrobial properties, it may also exhibit cytotoxicity at higher concentrations.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 70 |
| 100 | 40 |
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions . The pyrimidin-2-yl group can interact with nucleic acids or proteins, influencing their function and stability .
Comparison with Similar Compounds
2-Fluoro-6-(4-methoxyphenyl)benzoic acid (3ca)
- Structure : Substitution of pyrimidine with a 4-methoxyphenyl group.
- Synthesis : Prepared via ruthenium-catalyzed C–H arylation of 2-fluorobenzoic acid with 4-iodoanisole, yielding a 99% product .
- Applications : Demonstrates versatility in aryl coupling reactions but lacks the heteroaromatic pyrimidine’s hydrogen-bonding capacity, limiting its utility in kinase inhibitor design.
2-Fluoro-6-(trifluoromethyl)benzoic Acid (CAS 32890-94-1)
- Structure : Trifluoromethyl group at the 6-position instead of pyrimidine.
- Properties :
- Melting point: 85–87°C; Boiling point: 232°C; Density: 1.489 g/cm³ .
- Applications: Used in chemical synthesis for agrochemicals and fluorinated polymers. The strong electron-withdrawing CF₃ group enhances acidity (pKa ~1.5–2.0) compared to the pyrimidinyl analog, which has moderate acidity (estimated pKa ~3.5–4.0) due to the pyrimidine’s electron-deficient nature .
3-(2-Fluoro-6-(trifluoromethyl)phenyl)benzoic Acid (BA-3155)
- Structure : Trifluoromethyl and fluorine substituents on a meta-substituted benzene ring.
- Applications : Exhibits enhanced lipophilicity (logP ~3.2) compared to this compound (logP ~1.8), making it more suitable for blood-brain barrier penetration in CNS drug discovery .
Physicochemical and Reactivity Comparison
Biological Activity
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and pharmacological applications. This article summarizes the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- CAS Number : 1293284-60-2
This compound features a fluorine atom at the 2-position of the benzoic acid moiety and a pyrimidine ring at the 6-position, which may influence its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest its potential effectiveness against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 6.25 | Moderate activity |
| Bacillus subtilis | 3.125 | Strong activity |
| Acinetobacter baumannii | 12.5 | Moderate activity |
| Escherichia coli | 25 | Weak activity |
These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, which are significant in clinical settings due to their resistance to multiple antibiotics .
The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the presence of the fluorine atom enhances lipophilicity, facilitating better membrane penetration and subsequent disruption of bacterial cell processes. This is consistent with findings on other fluorinated compounds that have shown improved bioactivity due to similar structural modifications .
Pharmacological Potential
Beyond its antimicrobial properties, there is emerging interest in the pharmacological applications of this compound. Studies have indicated potential roles in modulating specific receptor activities, particularly in relation to orexin receptors, which are implicated in sleep regulation and appetite control. Compounds with similar structures have demonstrated high potency as orexin receptor antagonists, suggesting that this compound may also exhibit similar pharmacodynamic profiles .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or including this compound:
- Antimicrobial Efficacy : A study conducted on a series of fluorinated benzoic acids highlighted the enhanced antimicrobial activity of compounds with fluorine substitutions, including derivatives similar to this compound.
- Cytotoxicity Assessments : In vitro cytotoxicity studies revealed that while some derivatives showed promising antibacterial effects, they also exhibited varying levels of cytotoxicity against human cell lines, necessitating further investigation into their safety profiles .
- Structure–Activity Relationship (SAR) : Research focused on the SAR of pyrimidine derivatives suggested that modifications at specific positions significantly impact biological activity, indicating a need for systematic exploration of different substituents on the pyrimidine ring .
Q & A
Q. What are the most efficient synthetic routes for preparing 2-fluoro-6-(pyrimidin-2-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer: A precursor-based approach using 2-carbamimidoylbenzoic acid can be adapted for synthesizing pyrimidine-substituted benzoic acids. For example, coupling fluorinated intermediates with pyrimidine derivatives under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) may yield the target compound. Reaction optimization should focus on:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced aryl-hetaryl coupling efficiency.
- Solvent system : Use DMF or THF with controlled temperature (80–100°C) to minimize side reactions.
- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures .
Note: LC-MS analysis (as in ) is critical for verifying intermediate purity and final product identity.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm fluorine substitution patterns and pyrimidine ring integration (e.g., δ 8.8–9.2 ppm for pyrimidine protons).
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) and detect impurities .
- Elemental analysis : Match experimental C/H/N/F percentages with theoretical values.
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data for fluorinated benzoic acid derivatives?
- Methodological Answer: Fluorine atoms introduce challenges in X-ray diffraction due to their high electron density and potential disorder. To address this:
- Refinement software : Use SHELXL () with anisotropic displacement parameters for fluorine atoms.
- Twinned data : Apply twin-law refinement if crystal twinning is observed (common in fluorinated compounds).
- Validation tools : Check for reasonable bond lengths (C-F: ~1.35 Å) and angles using PLATON or CCDC Mercury .
Example: A 2021 study resolved fluorine positional disorder in a related trifluoromethyl benzoic acid using SHELXL’s PART instructions .
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer: Leverage DFT (Density Functional Theory) calculations to:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., fluorine’s electron-withdrawing effect on the benzoic acid moiety).
- pKa prediction : Estimate acidity of the carboxylic acid group (expected pKa ~2.5–3.0 due to fluorine’s meta-directing effect).
- Docking studies : Screen for interactions with biological targets (e.g., kinases or enzymes requiring pyrimidine recognition) using AutoDock Vina .
Q. What are the challenges in analyzing metabolic pathways of fluorinated benzoic acid derivatives, and how can they be addressed?
- Methodological Answer: Fluorine’s metabolic stability complicates metabolite detection. Strategies include:
- Isotopic labeling : Synthesize ¹⁸O-labeled analogs to track carboxylate group transformations.
- High-resolution LC-MS/MS : Use fragmentation patterns to distinguish parent compounds from defluorinated or hydroxylated metabolites .
- In vitro assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify phase I/II metabolites.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
